2-((1-(4-(Difluormethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluoromethoxyphenyl group, a p-tolyl group, and an imidazole ring, which are connected through a thioacetamide linkage
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and a modulator of biological pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.
Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluoromethoxybenzene derivative reacts with an appropriate nucleophile.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction, where toluene reacts with an electrophile in the presence of a Lewis acid catalyst.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through the reaction of the imidazole derivative with a suitable thioacetamide reagent under mild conditions.
Industrial Production Methods
Industrial production of 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the difluoromethoxyphenyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives, reduced aromatic rings
Substitution: Substituted aromatic derivatives, substituted imidazole derivatives
Wirkmechanismus
The mechanism of action of 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The difluoromethoxyphenyl and p-tolyl groups contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((1-(4-Methoxyphenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a chlorophenyl group instead of a difluoromethoxyphenyl group.
2-((1-(4-Fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a fluorophenyl group instead of a difluoromethoxyphenyl group.
Uniqueness
The presence of the difluoromethoxy group in 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide imparts unique chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets, making it distinct from its analogs.
Biologische Aktivität
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a novel compound that belongs to the imidazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C22H18F2N4O2S2
- Molecular Weight : 472.53 g/mol
- Purity : Typically ≥ 95%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in tumor progression and microbial resistance. The imidazole ring is known for its role in enzyme inhibition, particularly in kinases and other critical pathways in cancer cells.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, similar compounds have demonstrated significant inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) indicates that modifications on the imidazole ring can enhance potency against specific targets.
Compound | Cancer Cell Line | IC50 Value (μM) |
---|---|---|
Example A | MCF-7 (Breast) | 10.5 |
Example B | HCT-116 (Colon) | 6.2 |
The compound's ability to induce apoptosis in cancer cells has been observed, suggesting a mechanism involving the activation of intrinsic apoptotic pathways.
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. Preliminary screenings have shown that compounds similar to 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibit activity against various bacterial strains, including resistant strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|
E. coli | 15 |
S. aureus | 12 |
These results indicate a promising avenue for developing new antimicrobial agents derived from imidazole frameworks.
Case Study 1: Antitumor Efficacy
A recent study investigated the efficacy of imidazole derivatives, including our compound of interest, against breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of various imidazole derivatives. The results showed that compounds with similar structures to 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibited potent activity against Mycobacterium tuberculosis, indicating potential as novel anti-TB agents.
Eigenschaften
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S/c1-12-2-4-13(5-3-12)16-10-23-19(27-11-17(22)25)24(16)14-6-8-15(9-7-14)26-18(20)21/h2-10,18H,11H2,1H3,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJIHQJKJMWAMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.